Reduced Cytotoxicity in MCF-7 and HCT116 Cancer Cells Compared to BenchChem Reported Data
Methyl 2-(ethylamino)-5-methylbenzoate demonstrates reduced cytotoxic potency against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines compared to internal benchmark data reported by BenchChem . The compound exhibits IC50 values of approximately 15 µM and 20 µM, respectively, while related benzoate derivatives have shown higher potency (lower IC50) in similar assays . This suggests a distinct selectivity profile that may be advantageous in applications where high cytotoxicity is undesirable, such as in studying specific biological pathways without inducing cell death.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50: 15 µM (MCF-7), 20 µM (HCT116) |
| Comparator Or Baseline | BenchChem internal data for similar benzoate derivatives |
| Quantified Difference | Comparator typically exhibits IC50 values <10 µM in these cell lines |
| Conditions | MCF-7 and HCT116 cell lines, assay conditions not fully specified |
Why This Matters
Lower cytotoxicity allows for the study of cellular processes without inducing significant cell death, which is critical for mechanistic studies in cancer biology and for screening in phenotypic assays.
